

# Application Note: Quantifying FAAH Enzyme Occupancy with the PET Tracer [11C]MK-3168

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | MK-3168 (12C) |           |
| Cat. No.:            | B1439945      | Get Quote |

#### Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system by degrading signaling lipids like anandamide (AEA).[1] [2] Inhibition of FAAH elevates the levels of these endogenous lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the adverse side effects associated with direct cannabinoid receptor agonists.[1][3] This makes FAAH a significant therapeutic target for various central nervous system (CNS) disorders.[1]

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in drug development to confirm target engagement and determine the relationship between drug dosage, plasma concentration, and target occupancy in the brain.[4] [11C]MK-3168 is a potent, reversible, and selective PET tracer developed for imaging FAAH in the brain.[3][5][6] This application note provides detailed protocols for utilizing [11C]MK-3168 to measure the in vivo occupancy of the FAAH enzyme by novel therapeutic inhibitors in both preclinical and clinical research settings.

#### **FAAH Signaling Pathway**

FAAH terminates the signaling of N-arachidonoylethanolamine (anandamide, AEA) by hydrolyzing it into arachidonic acid and ethanolamine.[1] By inhibiting FAAH, the concentration and duration of action of AEA at cannabinoid receptors (CB1 and CB2) are increased, potentiating the natural signaling pathway.[2][7]





Click to download full resolution via product page

Caption: FAAH signaling and point of inhibition.

## **Quantitative Data Summary**

The following tables summarize the key properties of the [11C]MK-3168 tracer and provide example data from a study measuring FAAH occupancy by a novel inhibitor, JNJ-42165279.[8]

Table 1: Properties of the FAAH PET Tracer [11C]MK-3168

| Property                   | Description                          | Reference |
|----------------------------|--------------------------------------|-----------|
| Target                     | Fatty Acid Amide<br>Hydrolase (FAAH) | [5]       |
| Tracer Type                | Reversible, selective inhibitor      | [4][9]    |
| Radionuclide               | Carbon-11 (11C)                      | [5]       |
| Human FAAH Potency (IC90)  | 5.5 nM (in whole blood assay)        | [3]       |
| Rhesus FAAH Potency (IC90) | 29 nM (in whole blood assay)         | [3]       |

| Suitability | Confirmed for use in rhesus monkeys and humans |[4] |



Table 2: Example FAAH Occupancy Data in Humans by Inhibitor JNJ-42165279

| Inhibitor Dose (Single) | Resulting FAAH<br>Occupancy | Reference |
|-------------------------|-----------------------------|-----------|
| 2.5 mg                  | <b>Moderate Occupancy</b>   | [8]       |
| 10 mg                   | >95% Occupancy              | [8]       |

| 50 mg | >95% Occupancy |[8] |

## **Experimental Workflow**

The general workflow for a target occupancy study involves a baseline scan to measure initial FAAH availability, followed by administration of the novel inhibitor and a second scan to measure the remaining available FAAH. The difference between these two measurements allows for the calculation of enzyme occupancy.





Click to download full resolution via product page

Caption: Workflow for a two-scan PET occupancy study.

## Detailed Experimental Protocols Protocol 1: In Vivo PET Imaging for FAAH Occupancy

#### Methodological & Application





This protocol describes the general procedure for conducting baseline and post-dose (blocking) PET scans in human or non-human primate subjects.

- 1. Subject Preparation:
- Subjects should fast for a minimum of 4 hours before the PET scan.
- For arterial blood sampling, an arterial line is placed in the radial artery for the measurement of the arterial input function (AIF).
- A venous catheter is placed for the injection of the radiotracer.
- The subject is positioned in the PET scanner with the head immobilized to minimize motion artifacts.
- 2. Baseline PET Scan:
- A transmission scan is performed for attenuation correction.
- A bolus of [11C]MK-3168 is administered intravenously at the start of the dynamic PET scan.
- Dynamic emission data are acquired for 90-120 minutes.
- Arterial blood samples are collected throughout the scan to measure radioactivity in whole blood and plasma, and for metabolite analysis.[4]
- 3. Administration of Novel FAAH Inhibitor:
- Following the baseline scan, the novel FAAH inhibitor is administered according to the study design (e.g., single oral dose).
- The timing of the post-dose scan depends on the pharmacokinetics of the inhibitor, typically aimed at Cmax.
- 4. Post-Dose (Blocking) PET Scan:
- The subject is repositioned in the scanner.



- The entire scanning procedure, including tracer injection, dynamic acquisition, and blood sampling, is repeated exactly as in the baseline scan.[10]
- 5. Image Reconstruction:
- PET data are corrected for attenuation, scatter, decay, and random coincidences.
- Dynamic images are reconstructed into a series of time frames.

#### **Protocol 2: Data Analysis and Occupancy Calculation**

This protocol outlines the steps to quantify FAAH availability and calculate occupancy from the acquired PET data.

- 1. Delineation of Regions of Interest (ROIs):
- An anatomical MRI scan is co-registered to the PET images.
- ROIs are delineated on the MRI for various brain regions (e.g., cortex, cerebellum, hippocampus) and transferred to the dynamic PET images to generate time-activity curves (TACs).
- 2. Kinetic Modeling:
- The TACs for each ROI are analyzed using a pharmacokinetic model. A two-tissue compartment model is often satisfactory for modeling [11C]MK-3168 kinetics.[4][8]
- The model fits the TACs to estimate the total volume of distribution (VT), which reflects both specific binding to FAAH and non-displaceable binding.
- 3. Calculation of Binding Potential:
- Because a true reference region devoid of FAAH is not present, VT is used as a direct
  measure of FAAH availability.[11] In some analyses, the non-displaceable distribution volume
  (VND) is determined from a fully blocked scan, and the binding potential (BPND) is
  calculated as:
  - BPND = (VT / VND) 1



- 4. Calculation of FAAH Occupancy:
- FAAH occupancy by the novel inhibitor is calculated for each ROI by comparing the binding at baseline and post-dose.
- The formula using the total volume of distribution (VT) is:
  - % Occupancy = [ (VT, baseline VT, post-dose) / VT, baseline ] \* 100
- If using binding potential, the formula is:
  - % Occupancy = [ (BPND, baseline BPND, post-dose) / BPND, baseline ] \* 100

#### Conclusion

The PET tracer [11C]MK-3168 is a validated and effective tool for the in vivo quantification of FAAH enzyme availability in the brain.[4] The protocols outlined here provide a framework for researchers to accurately measure the target occupancy of novel FAAH inhibitors. This enables critical decision-making in drug development by establishing dose-occupancy relationships, aiding in dose selection for later-phase clinical trials, and confirming the central mechanism of action of new therapeutic candidates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]



- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) -PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantifying FAAH Enzyme
   Occupancy with the PET Tracer [11C]MK-3168]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1439945#using-mk-3168-to-measure-faah-enzyme-occupancy-by-novel-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com